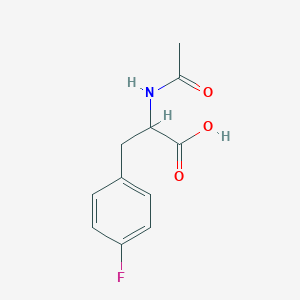

2-Acetamido-3-(4-Fluorphenyl)propansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as described in one study, involves the use of chlorophenoxy compounds and acetamido linkages, which are similar to the fluoro and acetamido functionalities in 2-acetamido-3-(4-fluorophenyl)propanoic acid . Another study describes the synthesis of enantiomers of a compound with a fluoropyrimidinyl acetamido linkage, which showcases the use of fluorinated starting materials and chiral centers, relevant to the synthesis of chiral 2-acetamido-3-(4-fluorophenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and mass spectrometry (ESI-MS) . Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular geometry and vibrational frequencies of these compounds . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic structure, which are important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-acetamido-3-(4-fluorophenyl)propanoic acid. However, the synthesis of related compounds involves reactions such as esterification, hydrolysis, and amide bond formation, which are common in the synthesis of acetamido derivatives . These reactions are typically carried out under controlled conditions to achieve high yields and selectivity, especially when synthesizing chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be inferred from their synthesis and structural characterization. For example, the solubility, melting points, and specific rotations are determined experimentally, while computational methods can provide insights into properties like HOMO-LUMO energies, which are indicative of a compound's chemical reactivity and stability . Additionally, the interaction of these compounds with biological targets can be studied using software tools like Autodock to predict binding affinities and modes of action .

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Synthese potenzieller Therapeutika

In der Pharmakologie wird 2-Acetamido-3-(4-Fluorphenyl)propansäure als möglicher Baustein bei der Synthese von therapeutischen Wirkstoffen untersucht . Seine strukturelle Ähnlichkeit mit Phenylalanin legt nahe, dass es zur Entwicklung neuartiger Medikamente verwendet werden könnte, die mit biologischen Signalwegen interagieren, an denen Aminosäuren beteiligt sind.

Biochemie: Enzyminhibitionstudien

Biochemiker nutzen diese Verbindung in Enzyminhibitionstudien, um die Proteinfunktion zu verstehen und Inhibitoren zu entwickeln, die die Enzymaktivität regulieren könnten . Dies hat Auswirkungen auf die Behandlung von Krankheiten, bei denen eine Fehlfunktion von Enzymen ein Schlüsselfaktor ist.

Medizinische Chemie: Medikamentenentwicklung und -design

In der medizinischen Chemie ist this compound wertvoll für die Medikamentenentwicklung und das Medikamenten-Design, insbesondere bei der Entwicklung von niedermolekularen Medikamenten, aufgrund ihres aromatischen Rings und des Potenzials für einfache Modifikationen .

Organische Synthese: Zwischenprodukt für komplexe Moleküle

Organische Chemiker verwenden this compound als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Seine fluorierte Phenylgruppe ist besonders nützlich bei der Herstellung von Verbindungen mit gewünschten pharmakokinetischen Eigenschaften .

Chemieingenieurwesen: Prozessoptimierung

Im Chemieingenieurwesen werden die Synthese- und Reinigungsprozesse dieser Verbindung untersucht, um Produktionsmethoden zu optimieren, was für die Skalierung von Laborergebnissen auf die industrielle Fertigung entscheidend ist .

Materialwissenschaften: Entwicklung funktionaler Materialien

Materialwissenschaftler untersuchen die Verwendung von this compound bei der Entwicklung funktionaler Materialien wie intelligenter Polymere oder Beschichtungen, die auf Umweltreize reagieren .

Wirkmechanismus

Target of Action

The primary targets of 2-Acetamido-3-(4-fluorophenyl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Acetamido-3-(4-fluorophenyl)propanoic acid affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Acetamido-3-(4-fluorophenyl)propanoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 2-Acetamido-3-(4-fluorophenyl)propanoic acid interacts with its targets and exerts its effects.

Eigenschaften

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLBRFQYMSTLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306893 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17481-06-0 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17481-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-4-fluoro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)